

The Discovery and Development of Tankyrase-IN-2: A Technical Overview

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Compound of Interest

Compound Name: Tankyrase-IN-2

Cat. No.: B3025901

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Introduction

Tankyrase-IN-2, also referred to as compound 5k, is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, most notably the Wnt/ β -catenin signaling pathway.[2] Aberrant activation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[3][4] **Tankyrase-IN-2** emerged from a lead optimization program focused on 2-arylquinazolin-4-ones, designed to enhance potency, selectivity, and pharmacokinetic properties.[1] This document provides a comprehensive technical guide to the discovery, development, and characterization of **Tankyrase-IN-2**.

Core Data Summary

The following tables summarize the key quantitative data for **Tankyrase-IN-2** and its biological effects.

Table 1: In Vitro Potency and Selectivity of **Tankyrase-IN-2**[1]

| Target | IC50 (nM) |
|--------|-----------|
| TNKS1 | 10 |
| TNKS2 | 7 |
| PARP1 | 710 |

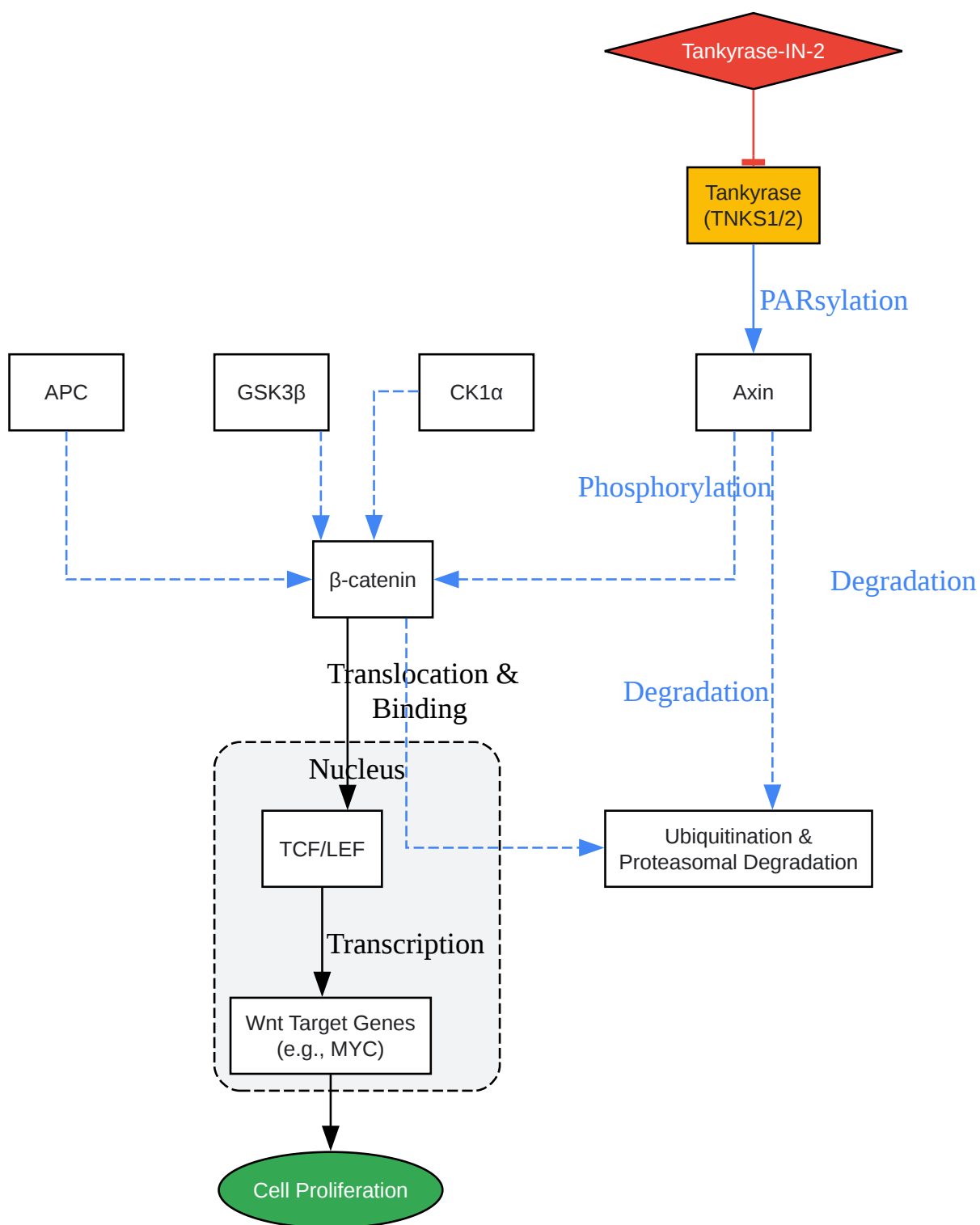
Table 2: Cellular Activity of **Tankyrase-IN-2** in DLD1 Cells[2]

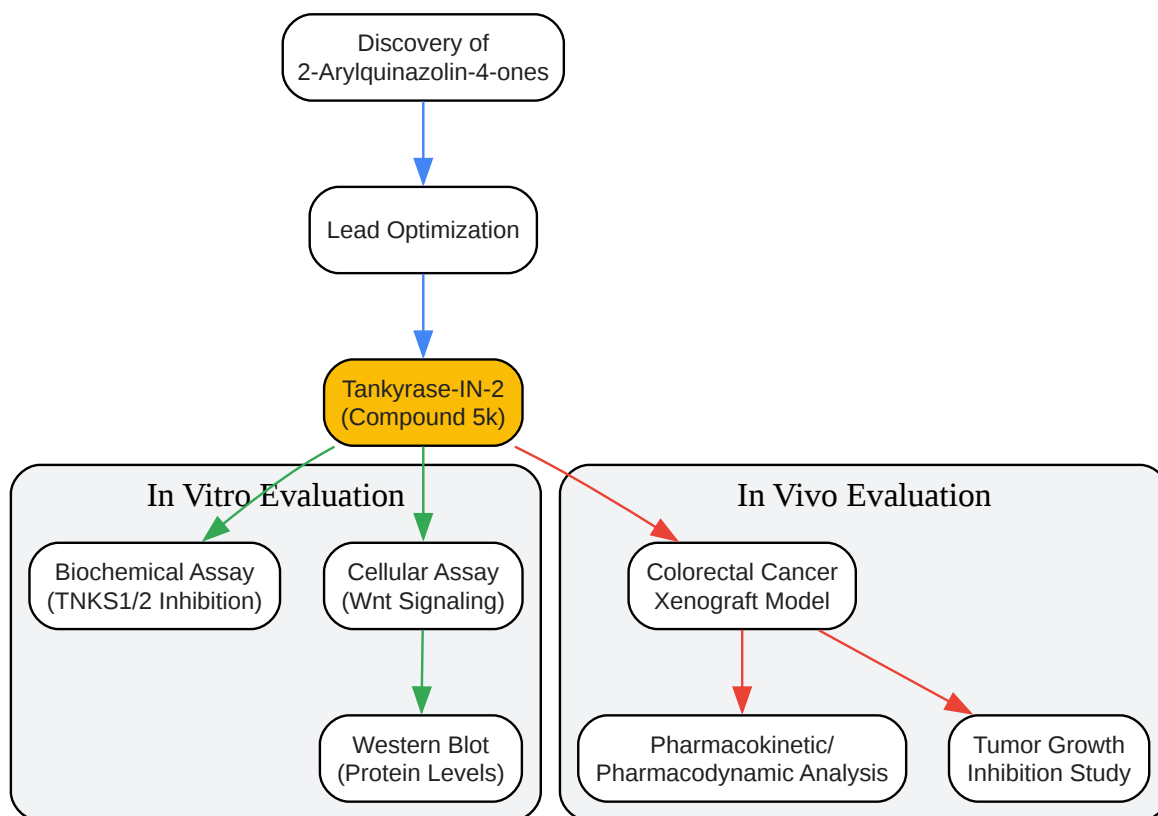
| Parameter | EC50 (nM) |
|----------------------------|-----------|
| Axin2 Protein Increase | 319 |
| Tankyrase Protein Increase | 320 |

Mechanism of Action: Wnt/ β -catenin Signaling Pathway

Tankyrase enzymes, TNKS1 and TNKS2, promote the degradation of Axin, a key scaffolding protein in the β -catenin destruction complex.[3][5] This complex is responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β -catenin.[5] In the presence of active tankyrases, Axin levels are kept low, leading to the stabilization and nuclear translocation of β -catenin, where it activates the transcription of Wnt target genes, such as MYC, driving cell proliferation.[2][6]

Tankyrase-IN-2 inhibits the catalytic activity of TNKS1 and TNKS2.[1] This inhibition leads to the stabilization of Axin, thereby enhancing the activity of the β -catenin destruction complex and promoting the degradation of β -catenin.[5] The resulting decrease in nuclear β -catenin leads to the downregulation of Wnt target gene expression and subsequent inhibition of tumor cell growth.[3][4]





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